molecular formula C7H4BrNO3S B2822851 1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide CAS No. 115540-65-3

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

Cat. No.: B2822851
CAS No.: 115540-65-3
M. Wt: 262.08
InChI Key: KFRCHYHGXSBVGV-UHFFFAOYSA-N
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Description

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a chemical compound . It is a derivative of 1,2,3-benzoxathiazine-2,2-dioxides .


Synthesis Analysis

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .


Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides were investigated for the inhibition of four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumour-associated transmembrane hCA IX and XII .

Scientific Research Applications

Human Carbonic Anhydrases Inhibition

A series of 1,2,3-benzoxathiazine-2,2-dioxides with various substituents have been identified as effective inhibitors of human carbonic anhydrases (hCA), which are enzymes involved in various physiological and pathological processes. These compounds exhibit nanomolar inhibitory activity against hCA IX and XII isoforms, which are associated with tumor tissues, making them potential candidates for cancer therapy. Notably, derivatives of 1,2,3-benzoxathiazine 2,2-dioxide demonstrate selectivity towards CA IX/XII over hCA I and II, suggesting their utility in designing selective therapeutic agents (Ivanova et al., 2022); (Ivanova et al., 2023).

Asymmetric Synthesis and Catalytic Applications

Benzoxathiazine derivatives have been explored for their role in asymmetric synthesis and catalysis. For example, benzoxathiazine 2-oxide derivatives have been used as chiral directors in the asymmetric synthesis of sulfoxides, demonstrating their utility in producing enantiomerically enriched compounds. This application highlights the synthetic versatility of benzoxathiazine derivatives in organic chemistry (HiroiKunio et al., 1980).

Biological Activity and Chemical Synthesis

Benzoxathiazine dioxides have shown interesting biological activity, acting as bioisosteres for clinically used compounds like diazoxide. Their synthesis through electrochemical migratory cyclization of N-acylsulfonamides represents a novel and efficient method to access a variety of benzoxathiazine dioxides, showcasing the potential for innovative drug discovery and development processes (Shi et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of benzoxathiazine derivatives, such as the synthesis and evaluation of newer quinazolinones derived from benzoxathiazine, has been documented. These compounds have shown potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Patel et al., 2006).

Mechanism of Action

Mode of Action

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide acts as an inhibitor of the hCA isoforms . It interacts with these targets, inhibiting their activity and resulting in changes in the biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of hCA isoforms by this compound affects various biochemical pathways. Carbonic anhydrases play a role in a wide variety of biological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood. By inhibiting these enzymes, the compound can disrupt these processes .

Pharmacokinetics

It is known that the compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Result of Action

The inhibition of hCA isoforms by this compound can have various molecular and cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting processes such as pH regulation and the transport of carbon dioxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances that may interact with it.

Future Directions

Some of the new derivatives exhibit promising selectivity towards CA IX/XII over hCA I, although none of the compounds are selective towards CA IX/XII over both hCA I and II . This suggests potential future research directions in improving the selectivity of these compounds.

Properties

IUPAC Name

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCHYHGXSBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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